

Spectroscopic Profile of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Cat. No.: B139060

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Data Presentation

The following tables summarize the quantitative spectral data for **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.87 – 3.78	m	1H		Pyrrolidine-CH
3.40 – 3.26	m	2H		Pyrrolidine-CH ₂ (N-CH ₂)
1.99 – 1.73	m	4H		Pyrrolidine-CH ₂ - CH ₂
1.46	s	9H		tert-butyl (C(CH ₃) ₃)
1.15	d	3H	6.2	Pyrrolidine-CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
154.7	Carbonyl (N-COO)
78.8	Quaternary Carbon (O-C(CH ₃) ₃)
52.8	Pyrrolidine-CH
46.2	Pyrrolidine-CH ₂ (N-CH ₂)
32.5	Pyrrolidine-CH ₂
28.5	tert-butyl (C(CH ₃) ₃)
23.3	Pyrrolidine-CH ₂
18.5	Pyrrolidine-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2973	Strong	C-H stretch (aliphatic)
2874	Medium	C-H stretch (aliphatic)
1695	Strong	C=O stretch (carbamate)
1478, 1456	Medium	C-H bend (aliphatic)
1392, 1365	Medium	C-H bend (tert-butyl)
1169	Strong	C-O stretch
1118	Strong	C-N stretch

Sample preparation: Thin film

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
185	Low	[M] ⁺ (Molecular Ion)
130	Moderate	[M - C ₄ H ₉] ⁺
114	Moderate	[M - C ₄ H ₉ O] ⁺
84	High	[Pyrrolidine-CH ₃] ⁺ fragment
70	High	[Pyrrolidine] ⁺ fragment
57	Very High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although modern spectrometers can reference the residual solvent signal.

 ^1H NMR Spectroscopy:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Pulse Program: Standard single-pulse sequence (e.g., zg30)
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: -2 to 10 ppm

 ^{13}C NMR Spectroscopy:

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR Spectrometer
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.0-2.0 s
- Spectral Width: -10 to 170 ppm

Data Processing: The raw data (Free Induction Decay - FID) is processed with a standard NMR software package. This involves Fourier transformation, phase correction, baseline correction, and referencing. For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a single drop of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** onto the surface of one salt plate.
- Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
- Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Scan Range: 4000-400 cm^{-1}
- Number of Scans: 16-32
- Resolution: 4 cm^{-1}
- A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A dilute solution of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

- The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

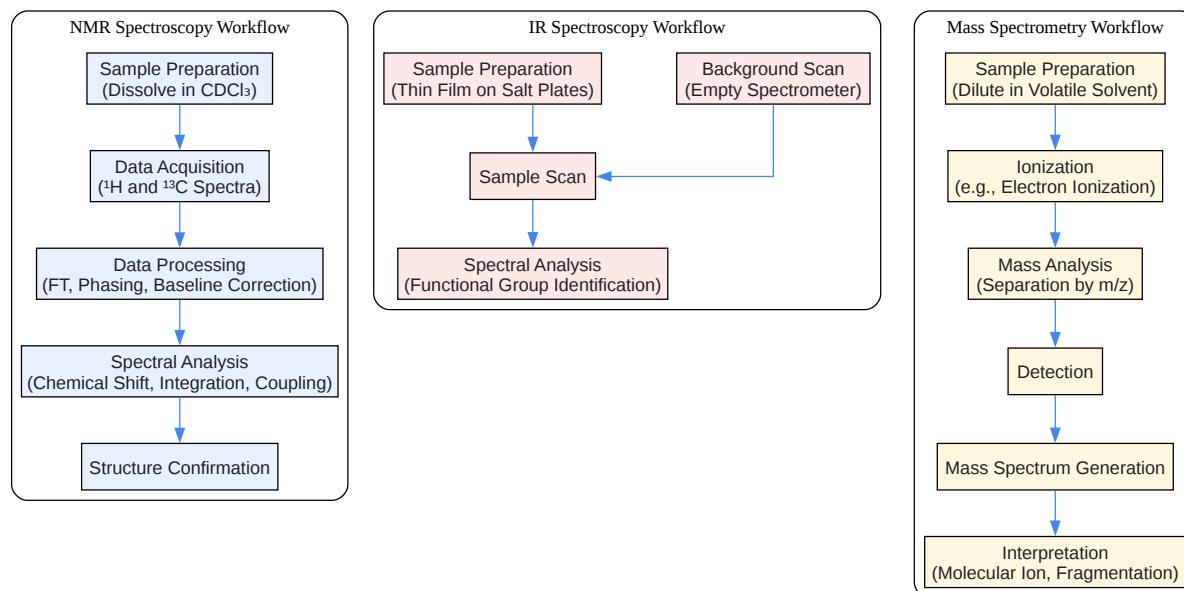
Mass Analysis:

- Instrument: Quadrupole or Time-of-Flight (TOF) Mass Analyzer
- Mass Range: m/z 40-400
- Scan Rate: Dependant on the instrument and sample introduction method.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The molecular ion peak ($[M]^+$) corresponds to the molecular weight of the compound. Other peaks represent fragment ions, which provide structural information. A common fragmentation pattern for N-Boc protected compounds is the loss of the tert-butyl group (m/z 57) or isobutylene (56 Da).

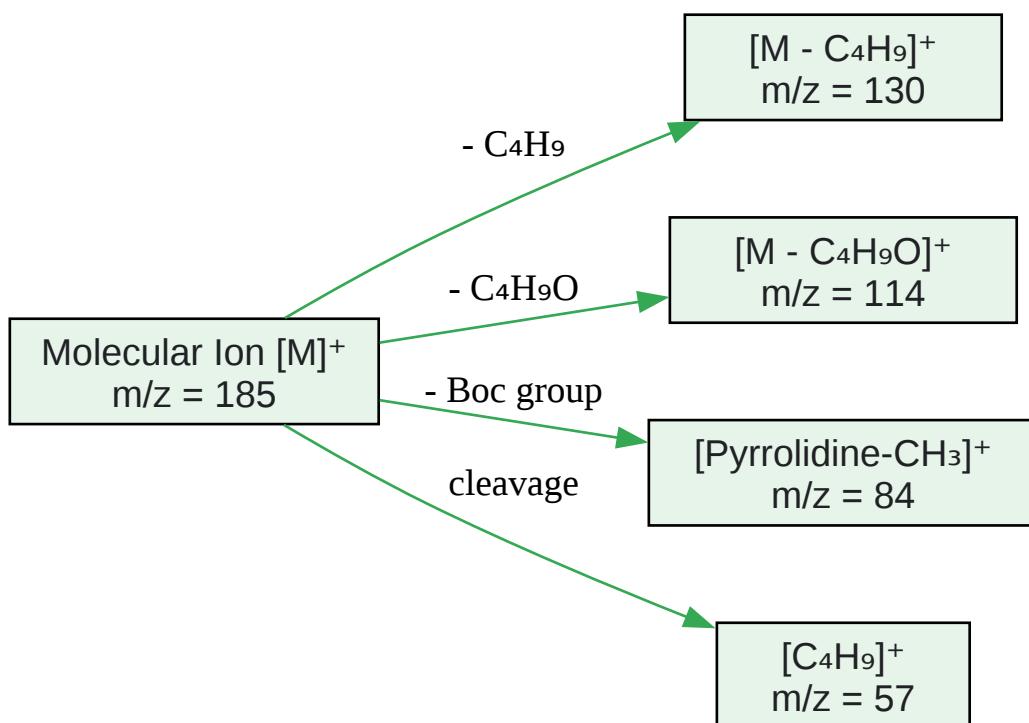
Mandatory Visualization

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.



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Caption: General workflow for spectroscopic analysis.

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Caption: Proposed MS fragmentation of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**.

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